5-bromo-N-(3-methylphenyl)furan-2-carboxamide
Description
5-Bromo-N-(3-methylphenyl)furan-2-carboxamide is a halogenated furan carboxamide derivative characterized by a bromine substituent at the 5-position of the furan ring and a 3-methylphenyl group attached via an amide linkage. This compound belongs to a class of furan-2-carboxamides, which are of significant interest in medicinal chemistry due to their structural versatility and bioactivity.
Properties
IUPAC Name |
5-bromo-N-(3-methylphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-8-3-2-4-9(7-8)14-12(15)10-5-6-11(13)16-10/h2-7H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGQKZTXYFTFRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-bromo-N-(3-methylphenyl)furan-2-carboxamide is a compound with notable biological significance, particularly in the fields of pharmacology and medicinal chemistry. Its structure, characterized by a furan ring and a carboxamide moiety, suggests potential interactions with various biological targets. This article explores its synthesis, biological activities, and possible therapeutic applications based on diverse research findings.
- Molecular Formula: C12H10BrNO2
- Molecular Weight: 280.121 g/mol
- CAS Number: 58472-52-9
Synthesis
The synthesis of this compound typically involves the reaction of furan-2-carbonyl chloride with 3-methylaniline in the presence of appropriate catalysts. This process can yield the compound in moderate to high purity, allowing for subsequent biological testing.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against multidrug-resistant bacteria. In vitro tests demonstrated significant activity against various strains, including:
| Pathogen | Zone of Inhibition (mm) | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| A. baumannii | 18 | 30 | 50 |
| K. pneumoniae | 15 | 25 | 40 |
| S. aureus | 16 | 20 | 35 |
These results indicate that the compound is particularly effective against NDM-positive strains of A. baumannii, suggesting its potential as a lead compound for developing new antibacterial agents .
Molecular docking studies have provided insights into the binding interactions between this compound and bacterial targets. The compound appears to inhibit bacterial growth by interfering with essential enzymatic pathways, which is critical for bacterial survival .
Case Studies
Case Study 1: Efficacy Against XDR Pathogens
A study evaluated the efficacy of this compound against extensively drug-resistant (XDR) pathogens using agar well diffusion methods. The findings indicated that at higher concentrations, the compound exhibited superior antibacterial activity compared to conventional antibiotics like meropenem, highlighting its potential as an alternative treatment option .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of furan derivatives has shown that modifications to the phenyl ring can significantly enhance biological activity. For instance, substituents on the aromatic ring can affect both potency and selectivity against specific bacterial strains .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
The following table and analysis compare 5-bromo-N-(3-methylphenyl)furan-2-carboxamide with structurally similar compounds, focusing on substituent effects, synthetic yields, and reported bioactivities.
Table 1: Key Structural Analogs and Their Properties
Bioactivity and Target Selectivity
- Antimicrobial activity : The nitrothiazole-substituted analog 62 shows selective antimicrobial activity, likely due to the nitro group’s redox activity and the thiazole ring’s ability to mimic bacterial cofactors .
- Enzyme inhibition: Compound 27 inhibits MMP-13, a collagenase implicated in osteoarthritis, via non-zinc-binding interactions facilitated by the formyl group’s electrophilicity .
- Antimycobacterial activity: The hexahydroisoquinoline derivative 6b31 demonstrates potency against Mycobacterium tuberculosis, with the bromine atom and hydrophobic isoquinoline group enhancing target binding .
Structural Modifications for Drug Design
- Lipophilicity and bioavailability : The 3-methylphenyl group in the parent compound may improve blood-brain barrier penetration compared to polar substituents (e.g., 4-formylphenyl in 27 ) .
- Halogenated analogs : Bromine at the 5-position is conserved across most analogs, suggesting its critical role in π-stacking or halogen bonding with biological targets. Chlorine or fluorinated derivatives (e.g., compound 20 ) introduce steric and electronic variations for optimizing target selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
